N'-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide
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Overview
Description
N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This specific compound is derived from the condensation of 2-fluorophenylmethoxybenzaldehyde and 4-methylbenzohydrazide. Schiff bases are known for their versatility in forming stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation reaction between 2-fluorophenylmethoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained by cooling the mixture and filtering the precipitate.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The compound’s hydrazone moiety can interact with the active sites of enzymes, blocking their function. Additionally, the presence of the fluorophenyl group enhances its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- N’-[(E)-{2,5-DIMETHOXYPHENYL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-{4-FLUOROPHENYL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Comparison:
Structural Differences: The presence of different substituents on the phenyl rings distinguishes these compounds from N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZOHYDRAZIDE.
Chemical Properties: The fluorophenylmethoxy group in the compound enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions.
Biological Activity: The unique structure of N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZOHYDRAZIDE may result in different biological activities compared to its analogs, potentially offering better pharmacological properties.
Properties
Molecular Formula |
C22H19FN2O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C22H19FN2O2/c1-16-10-12-17(13-11-16)22(26)25-24-14-18-6-3-5-9-21(18)27-15-19-7-2-4-8-20(19)23/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
LLUFMWRUGBRMPX-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3F |
Origin of Product |
United States |
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